molecular formula C15H15N3O5S B1669904 DC-S239

DC-S239

Cat. No.: B1669904
M. Wt: 349.4 g/mol
InChI Key: SIVTXLSKYVOFHS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of DC-S239 involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

DC-S239 undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions to form oxidized derivatives. Common reagents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be used to reduce specific functional groups in this compound. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be used to introduce various substituents into the this compound molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen atoms, while substitution reactions may introduce new functional groups into the molecule.

Properties

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C15H15N3O5S/c1-3-23-15(20)11-8(2)12(24-13(11)16)14(19)17-9-5-4-6-10(7-9)18(21)22/h4-7H,3,16H2,1-2H3,(H,17,19)

InChI Key

SIVTXLSKYVOFHS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DC-S239
ethyl 2-amino-4-methyl-5-((3-nitrophenyl)carbamoyl)thiophene-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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